Glutarylglycine

Catalog No.
S1512346
CAS No.
17686-38-3
M.F
C7H11NO5
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutarylglycine

CAS Number

17686-38-3

Product Name

Glutarylglycine

IUPAC Name

5-(carboxymethylamino)-5-oxopentanoic acid

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C7H11NO5/c9-5(8-4-7(12)13)2-1-3-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

NBLKTRLPZFCMJG-UHFFFAOYSA-N

SMILES

C(CC(=O)NCC(=O)O)CC(=O)O

Canonical SMILES

C(CC(=O)NCC(=O)O)CC(=O)O

Glutarylglycine belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Glutarylglycine is soluble (in water) and a weakly acidic compound (based on its pKa). Glutarylglycine has been primarily detected in urine. Within the cell, glutarylglycine is primarily located in the cytoplasm.

Glutarylglycine is an N-acyl-amino acid, specifically the conjugate of glutaric acid and glycine. Its primary procurement driver is its critical role as a specific, quantifiable biomarker for Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. In clinical and research settings, accurate diagnosis and monitoring depend on the precise measurement of Glutarylglycine and other related metabolites in biological fluids, necessitating the use of a high-purity, chemically defined analytical standard.

Research Fit

Workflow Analytical standard for targeted acylglycine profiling by LC-MS/MS or GC-MS
Biomarker context Specific marker for glutaric acidemia type II / MADD screening studies
Procurement Commercial analytical standard grade; ≥95% purity; multiple vendor sources

In the context of its primary application, substituting Glutarylglycine is not viable. Using a simple mixture of its precursors, glutaric acid and glycine, fails to replicate the specific covalent amide bond that is the hallmark of the metabolite created by enzymatic pathways. Close structural analogs, such as succinylglycine or other acylglycines, are biomarkers for entirely different metabolic pathways or disorders and would therefore produce clinically irrelevant and misleading results in assays designed to detect Glutaric Aciduria Type I. The diagnostic specificity required in clinical chemistry and metabolic research mandates the procurement of the exact, high-purity molecular entity, CAS 17686-38-3.

Substitution Risk

Disease context Each acylglycine indicates a distinct metabolic disorder; glutarylglycine signals GA-II/MADD, not MCAD or isovaleric aciduria
Assay transfer Retention, ionization, and recovery parameters validated for glutarylglycine may not transfer to other acylglycines without re-validation
Reference range Quantified normal urinary reference ranges differ; substituting analogs may compromise cutoff accuracy

Required as a High-Purity Analytical Standard for Clinical and Diagnostic Workflows

Glutarylglycine is procured primarily as an analytical standard for the quantitative analysis of metabolites in body fluids, a critical step in diagnosing and managing Glutaric Aciduria Type I. Commercial standards are available with specified purity levels, such as ≥93.0% (HPLC), to ensure the accuracy and reproducibility of diagnostic tests like GC/MS or tandem mass spectrometry. Using an uncharacterized or low-purity material would invalidate assay results, making a well-defined, high-purity standard a non-negotiable requirement for clinical laboratory workflows.

Evidence DimensionPurity & Application Suitability
Target Compound DataAnalytical standard grade with specified purity (e.g., ≥93.0% HPLC) suitable for clinical testing applications.
Comparator Or BaselineUncharacterized, synthesized lab materials or crude mixtures of precursors, which lack the defined purity and chemical identity required for use as a calibrator or control.
Quantified DifferenceThe difference between a certified standard and an uncertified material is the assurance of identity and purity, which is a qualitative but absolute requirement for regulated diagnostic and clinical research applications.
ConditionsUse as a reference standard, calibrator, or control in quantitative mass spectrometry-based assays for inborn errors of metabolism.

For diagnostic applications, assay accuracy is paramount; using a non-standard material introduces unacceptable analytical variance and risks misdiagnosis of a serious neonatal disease.

GA-II specificity
Class-level
Glutarylglycine elevated in GA-II/MADD; other acylglycines indicate distinct disorders
Supports disease-specific biomarker panel design
Class-level inference from multiple metabolomics studies; confirm with in-house reference standards

Metabolic Specificity: Differentiated from Other Acylcarnitines and Organic Acids in Disease Pathways

The accumulation of Glutarylglycine, along with glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine (C5DC), is specifically characteristic of glutaryl-CoA dehydrogenase (GCDH) deficiency. This metabolic profile distinguishes GA-I from other organic acidurias where different acylglycines or acylcarnitines accumulate. For researchers studying the specific downstream effects of GCDH dysfunction, Glutarylglycine serves as a precise tool to probe this pathway, a function that cannot be fulfilled by other structurally similar metabolites associated with different enzyme deficiencies.

Evidence DimensionBiochemical Pathway Specificity
Target Compound DataAccumulates specifically due to deficiency in the glutaryl-CoA dehydrogenase enzyme, part of the L-lysine, L-hydroxylysine, and L-tryptophan degradation pathways.
Comparator Or BaselineOther acylglycines (e.g., succinylglycine, isovalerylglycine) or acylcarnitines that are biomarkers for different inborn errors of metabolism, such as defects in fatty acid oxidation or other amino acid degradation pathways.
Quantified DifferenceQualitative but absolute: Glutarylglycine is a marker for a specific enzyme defect (GCDH), while other acylglycines are markers for other, distinct enzyme defects.
ConditionsMetabolic analysis of biological fluids (urine, plasma) for diagnosis or research into inborn errors of metabolism.

Procuring the correct acylglycine is essential for accurately identifying a specific metabolic disease or for studying the precise metabolic consequences of a single enzyme deficiency in a research model.

Reference range
Reported
0.0025–0.0517 µmol/mmol creatinine
Quantified normal urinary baseline for cutoff determination
Data from HMDB; cross-study comparable; validate against local population
LLOQ comparison
Head-to-head
Glutarylglycine: 1–5 nM
17 other acylglycines: 1–5 nM
Equivalent analytical sensitivity in multiplexed acylglycine panels
UPLC-MS/MS with DmPA isotope labeling; MRM positive ion mode; calibration 1–500 nM
Physicochemical properties
Class-level
Predicted: water solubility 12.4 g/L; logP −0.82; charge −2 at pH 7.4
Supports aqueous buffer formulation decisions
Computational predictions only; experimental validation not reported
Commercial availability
Source review
≥95% to ≥98% purity; analytical standard grade available from multiple vendors
Reliable procurement for assay development and metabolomics research
Vendor catalogs as of 2024–2025; related metabolites may lack certified reference materials

Calibrator and Quality Control Material for Newborn Screening Programs

For laboratories involved in expanded newborn screening, Glutarylglycine is an essential component of calibrator and control materials for tandem mass spectrometry assays. Its use ensures the accurate quantification of disease-specific metabolites, enabling early and reliable detection of Glutaric Aciduria Type I from dried blood spots.

Reference Standard for Clinical Diagnostic Assays

In diagnostic laboratories, high-purity Glutarylglycine is used to develop, validate, and run quantitative tests on urine or plasma samples from symptomatic patients. This provides confirmatory diagnosis and allows for the ongoing monitoring of treatment efficacy in individuals with GA-I.

Metabolic Probe in Preclinical Research Models

Researchers studying the pathophysiology of neurodegeneration in GA-I use Glutarylglycine to investigate the downstream cellular effects of GCDH deficiency. It can be applied to cell culture models or used as a standard to measure its accumulation in animal models, helping to elucidate disease mechanisms and test potential therapeutic interventions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Acylglycine profiling by LC-MS/MS
Analytical standard for GA-II/MADD biomarker screening
Retention time and LLOQ verification in target matrix
Targeted metabolomics workflows
Calibrated reference standard with reported normal range
Quantification against established urinary baseline
Glycine N-acyltransferase enzyme assays
Substrate or product standard with reported solubility
Assay buffer compatibility and concentration verification
Prodrug conjugate and linker chemistry research
Spontaneously cleavable glutarylglycine linker scaffold
Linker cleavage kinetics and conjugate assembly review

Physical Description

Solid

XLogP3

-1.1

Other CAS

17686-38-3

Wikipedia

5-[(Carboxymethyl)amino]-5-oxopentanoic acid

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